2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide
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Overview
Description
2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide
- 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)furan-2-yl]ethyl}benzamide
- 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)pyrrole-2-yl]ethyl}benzamide
Uniqueness
2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties compared to other heterocycles like furan or pyrrole.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVVRHLPVZSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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